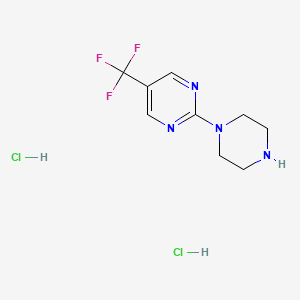

![molecular formula C14H11FN4O4 B2798606 [3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid CAS No. 1923108-14-8](/img/structure/B2798606.png)

[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorophenylacetic acids are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom and an acetic acid group . They are used as building blocks in the synthesis of various complex molecules .

Molecular Structure Analysis

The molecular structure of fluorophenylacetic acids consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds), a fluorine atom attached to one of the carbon atoms in the ring, and an acetic acid group (a two-carbon chain with a carboxylic acid group at the end) attached to another carbon atom in the ring .Chemical Reactions Analysis

The chemical reactions involving fluorophenylacetic acids can be quite diverse, depending on the specific compound and the reaction conditions. Generally, these compounds can undergo reactions typical for aromatic compounds, halogenated compounds, and carboxylic acids .Physical And Chemical Properties Analysis

Fluorophenylacetic acids are generally solid at room temperature . They have a molecular weight of around 154.14 . The melting point ranges from 42-44 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

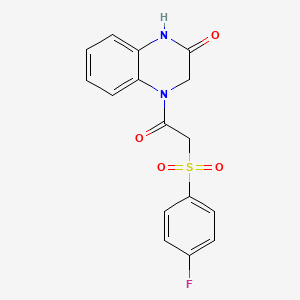

Research has developed methods for synthesizing compounds with structures related to the specified chemical, emphasizing the creation of 1,2,4-oxadiazine and oxadiazole derivatives through reactions involving amidoximes and maleic or fumaric esters. These compounds, including variations like 1,3,4-oxadiazoles and hybrids, demonstrate versatile chemical behaviors and can be selectively produced in good yields. The reactions show tolerance to various substituents, enabling the synthesis of a diverse range of compounds characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, among other techniques (Presnukhina et al., 2022).

Biological Activities

The synthesized compounds exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown to possess anti-inflammatory and analgesic activities with lower ulcerogenic actions, indicating their potential as safer therapeutic agents (Husain et al., 2009). Additionally, certain 1,3,4-oxadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, highlighting their promise in cancer therapy due to their moderate to high cytotoxicity (Adimule et al., 2014).

Antimicrobial and Antifungal Applications

Some studies have focused on the antimicrobial and antifungal potential of these compounds, with specific derivatives showing activity against clinical pathogens such as Candida, as well as inhibitory effects on plant pathogenic fungi. This suggests their applicability in addressing various microbial and fungal infections (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antioxidant Properties

Furthermore, the antioxidant capabilities of related compounds have been investigated, demonstrating that certain 1,3,4-oxadiazole derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases (George et al., 2010).

Mecanismo De Acción

The mechanism of action of fluorophenylacetic acids would depend on their specific chemical structure and the biological system in which they are acting. For example, some indole derivatives, which are structurally similar to fluorophenylacetic acids, have been found to have various biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O4/c15-9-3-1-2-8(6-9)13-16-14(23-18-13)10-4-5-11(20)19(17-10)7-12(21)22/h1-3,6H,4-5,7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNHDBVQPFPMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)

![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)